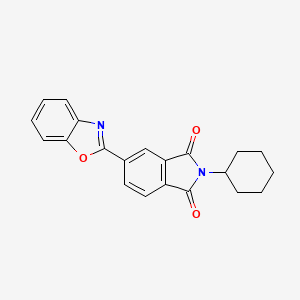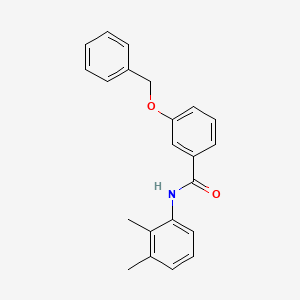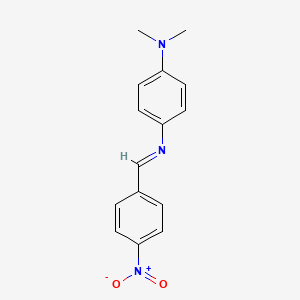
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoindole derivatives and has been shown to possess a range of biological activities that make it a promising candidate for further research.
作用機序
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Studies have shown that 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has also been shown to protect neurons from oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is that it has been extensively studied in various disease models, which makes it a well-characterized compound for further research. However, one of the limitations of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to further elucidate its biological effects.
将来の方向性
There are several future directions for research on 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to explore the potential therapeutic applications of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, future research could focus on the development of more potent and selective analogs of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione for use in preclinical and clinical studies.
合成法
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the condensation of 2-amino-3-cyclohexylpropanoic acid with phthalic anhydride to form the intermediate 5-(2-carboxy-3-cyclohexylpropyl)phthalic anhydride. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product, 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various disease models. Studies have shown that this compound has anti-inflammatory, anti-tumor, and neuroprotective effects. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
特性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-cyclohexylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20-15-11-10-13(19-22-17-8-4-5-9-18(17)26-19)12-16(15)21(25)23(20)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBIVNBUQALHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)




![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)

